molecular formula C7H11NO B6213111 rac-1-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanamine CAS No. 2763584-95-6

rac-1-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanamine

Cat. No.: B6213111
CAS No.: 2763584-95-6
M. Wt: 125.2
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Description

rac-1-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanamine: is a bicyclic amine compound with a unique structure that includes an oxabicycloheptene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.

    Functionalization: The precursor undergoes functionalization to introduce the oxabicycloheptene ring. This can be achieved through various methods, including epoxidation and subsequent ring-opening reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids, to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

    Oxidation: Oxides, hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized bicyclic compounds with various substituents.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in biochemical studies.

Medicine:

    Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly in the area of central nervous system disorders.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of rac-1-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanol: A similar compound with a hydroxyl group instead of an amine group.

    rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methane: A related compound with a methylene group instead of an amine group.

Uniqueness: rac-1-[(1R,2S,4R)-7-oxabicyclo[221]hept-5-en-2-yl]methanamine is unique due to the presence of the oxabicycloheptene ring and the methanamine group, which confer distinct chemical and biological properties

Properties

CAS No.

2763584-95-6

Molecular Formula

C7H11NO

Molecular Weight

125.2

Purity

95

Origin of Product

United States

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